molecular formula C14H13FO3 B6374330 5-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% CAS No. 1261965-65-4

5-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95%

Cat. No. B6374330
CAS RN: 1261965-65-4
M. Wt: 248.25 g/mol
InChI Key: WSXQUYSJVCFMGA-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% (also known as DFP-95) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 247.2 g/mol and a melting point of 181-182°C. DFP-95 is used in various laboratory experiments, such as synthesis of organic compounds, enzymatic reactions, and drug discovery. It has also been used in the study of biochemical and physiological effects.

Scientific Research Applications

DFP-95 is widely used in scientific research. It has been used in the synthesis of organic compounds, such as substituted phenols, amines, and heterocycles. It has also been used in the study of enzymatic reactions, such as the oxidation of alcohols and the reduction of carbonyl compounds. In addition, DFP-95 has been used in drug discovery, as it can be used to synthesize novel compounds with potential therapeutic activity.

Mechanism of Action

The exact mechanism of action of DFP-95 is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, DFP-95 is believed to act as an antioxidant, which means it can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
DFP-95 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been shown to act as an antioxidant, which means it can protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The main advantage of using DFP-95 in laboratory experiments is its high purity and stability. DFP-95 is available in 95% pure form, which makes it ideal for use in research applications. In addition, it is a stable compound, which means it does not easily degrade or react with other compounds. However, there are some limitations to using DFP-95. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, it is a toxic compound and should be handled with care.

Future Directions

There are many potential future directions for the use of DFP-95 in scientific research. It could be used to develop new drug compounds with therapeutic activity. It could also be used in the study of enzyme activity and drug metabolism. In addition, it could be used to develop new compounds with antioxidant activity, which could be used to protect cells from damage caused by free radicals. Finally, it could be used in the study of biochemical and physiological effects, such as anti-inflammatory and anti-cancer activities.

Synthesis Methods

DFP-95 can be synthesized from the reaction between 3,4-dimethoxyphenol and 3-fluorobenzonitrile in an aqueous medium. The reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as palladium chloride or copper chloride. The reaction is typically carried out at a temperature of 100-120°C for 5-10 hours. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXQUYSJVCFMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684388
Record name 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-65-4
Record name 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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